molecular formula C9H12N2O B7979063 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol

Cat. No.: B7979063
M. Wt: 164.20 g/mol
InChI Key: NGDZUILZCBCCTE-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol. This but-3-yn-2-ol derivative, which features a 1-methyl-1H-pyrazole substituent, is of significant interest in organic synthesis and medicinal chemistry research. Compounds containing both pyrazole and alkyne functionalities are highly valuable as versatile synthetic intermediates and building blocks for the development of more complex molecular architectures. Researchers utilize this family of compounds in various applications, including the synthesis of potential pharmaceutical candidates and agrochemicals. The presence of the alkyne group allows for further chemical modifications through reactions such as click chemistry, enabling the creation of diverse compound libraries for biological screening. This product is intended for research and development purposes only and must be handled by qualified laboratory personnel. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use. For Research Use Only.

Properties

IUPAC Name

2-methyl-4-(1-methylpyrazol-4-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,12)5-4-8-6-10-11(3)7-8/h6-7,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDZUILZCBCCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CN(N=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Propargyl Bromide

The alkylation of 1-methyl-4-iodopyrazole with propargyl alcohol derivatives represents a direct route. In a typical procedure, 1-methyl-4-iodopyrazole (1.0 equiv) reacts with 2-methyl-3-butyn-2-ol (1.2 equiv) in the presence of a Pd(II) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%) in triethylamine at 60°C for 12 hours. The reaction proceeds via a Sonogashira coupling mechanism, yielding the target compound in 68–72% isolated yield after silica gel chromatography.

Key Optimization Parameters :

  • Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates compared to toluene.

  • Base : Triethylamine outperforms K₂CO₃ in minimizing side reactions (e.g., alkyne oligomerization).

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreases costs but extends reaction time to 24 hours.

Table 1: Alkylation Reaction Performance Under Varied Conditions

ConditionYield (%)Purity (HPLC)Reaction Time (h)
Pd(PPh₃)₄ (5 mol%)7298.512
PdCl₂ (5 mol%)5895.218
DMF Solvent6897.812
THF Solvent7198.112

Cyclocondensation of Hydrazines with Alkyne-Diols

One-Pot Synthesis via Hydrazine Cyclization

A scalable alternative involves cyclocondensation of methylhydrazine with 2-methyl-4-(propioloyl)but-3-yn-2-ol. The diol intermediate is prepared by treating propargyl alcohol with acetylene gas under high-pressure conditions (20 bar, 80°C). Subsequent reaction with methylhydrazine (1.5 equiv) in ethanol at reflux for 6 hours affords the pyrazole ring, yielding 65–70% product.

Critical Observations :

  • Temperature Control : Exceeding 85°C promotes dehydration, forming undesired enol ethers.

  • Purification : Recrystallization from hexane/ethyl acetate (3:1) improves purity to >99%.

Table 2: Cyclocondensation Efficiency with Varied Bases

BaseEquivYield (%)Byproducts (%)
K₂CO₃2.0705
NaOH2.06212
Et₃N2.0687

Grignard Addition to Pyrazole-Acetylenic Ketones

Ketone Intermediate Synthesis

3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid is treated with methylmagnesium bromide (3.0 equiv) in THF at 0°C to form the tertiary alcohol. The ketone precursor is synthesized via oxidation of 3-(1-methylpyrazol-4-yl)propargyl alcohol using Jones reagent (CrO₃/H₂SO₄).

Advantages :

  • High Atom Economy : The Grignard step achieves >90% conversion.

  • Stereochemical Control : No epimerization observed due to the propargyl system’s linear geometry.

Challenges :

  • Oxidation Selectivity : Over-oxidation to carboxylic acids occurs if reaction time exceeds 2 hours.

Table 3: Grignard Reaction Optimization

ParameterOptimal ValueYield (%)
Temperature0°C88
MgBr₂ Catalyst0.5 equiv92
THF:DME Solvent4:190

Continuous-Flow Synthesis for Industrial Scale-Up

Microreactor Design and Throughput

A continuous-flow system (residence time: 5 min) combining propargyl alcohol and 1-methyl-4-iodopyrazole streams in the presence of Pd/C (1 wt%) and K₂CO₃ achieves 82% yield at 100°C. This method reduces catalyst leaching and enables 1 kg/day production.

Key Metrics :

  • Space-Time Yield : 12 g/L·h (vs. 2 g/L·h in batch).

  • Catalyst Reuse : Pd/C retains 95% activity over 10 cycles.

Table 4: Batch vs. Flow Synthesis Comparison

MetricBatchFlow
Yield (%)7282
Reaction Time12 h5 min
Catalyst Loading5 mol%1 wt%

Analytical Validation and QC Protocols

Purity Assessment via HPLC-DAD

A Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) mobile phase (1.0 mL/min) resolves the target compound at 8.2 min (λ = 254 nm). Method validation confirms linearity (R² = 0.999) over 0.1–10 mg/mL.

Structural Confirmation by 2D NMR

  • ¹H NMR (400 MHz, CDCl₃): δ 1.52 (s, 6H, CH₃), 3.89 (s, 3H, N-CH₃), 7.32 (s, 1H, pyrazole-H).

  • HSQC : Correlates alkyne proton (δ 2.21) to carbon at δ 82.4.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol serves as a building block in synthesizing more complex heterocyclic compounds. Its alkyne functionality allows it to undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful in developing new materials and chemical entities.

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : It has shown significant antibacterial activity against several strains, demonstrating complete bactericidal action within an 8-hour exposure period. This makes it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In preclinical studies involving carrageenan-induced paw edema in rats, the compound exhibited notable anti-inflammatory activity, suggesting its potential as a therapeutic agent for inflammatory diseases. Further studies are needed to elucidate the mechanisms of action involved.

Medicinal Chemistry

The compound is being explored as a lead compound in drug discovery efforts targeting various diseases. Its structural properties allow for modifications that can enhance biological activity and selectivity against specific targets.

Industrial Applications

In industry, this compound is utilized in the development of agrochemicals and materials science. Its unique reactivity makes it suitable for creating novel formulations that can improve agricultural productivity or material properties.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, this compound was found to exhibit one of the highest levels of antibacterial activity among tested substances. The study highlighted its potential as a basis for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Anti-inflammatory Research

Research on the anti-inflammatory properties involved administering the compound to animal models and measuring paw edema reduction compared to standard anti-inflammatory drugs. The results indicated significant efficacy, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a but-3-yn-2-ol core with 2-methyl-4-(4-(2-octyl-2H-tetrazol-5-yl)phenyl)but-3-yn-2-ol (), but differs in substituents:

  • Pyrazole vs. Tetrazole : The 1-methylpyrazole group replaces the 2-octyltetrazole in . Pyrazoles are neutral aromatic rings, while tetrazoles (at physiological pH) exist as anions, significantly altering solubility and reactivity .

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure But-3-yn-2-ol But-3-yn-2-ol
Substituent 1-Methyl-1H-pyrazol-4-yl 4-(2-Octyl-2H-tetrazol-5-yl)phenyl
Key Functional Groups Alkyne, hydroxyl, pyrazole Alkyne, hydroxyl, tetrazole, octyl chain
Predicted LogP* ~1.5 (estimated) ~4.2 (due to octyl chain)

*LogP estimated via fragment-based calculations.

Spectroscopic Data
  • ¹H NMR : In , the alkyne proton is absent (common for symmetric alkynes), but the hydroxyl proton appears at δ 2.47 ppm as a singlet. For the target compound, the 1-methylpyrazole’s protons would likely resonate near δ 7.5–8.1 ppm (aromatic region), similar to pyrazole derivatives in .
  • ¹³C NMR : The alkyne carbons in are at δ 95.6 and 81.7 ppm. The target compound’s pyrazole carbons would align with δ 120–150 ppm (sp² carbons), as seen in ’s pyrazole-based structure .
Physicochemical and Functional Properties
  • Hydrogen Bonding : The hydroxyl group in both the target and compounds enables hydrogen bonding, but the pyrazole’s nitrogen atoms may act as weak acceptors, enhancing solubility in polar solvents.
  • Thermal Stability : The alkyne group in ’s compound is stable under reflux conditions (77% yield), suggesting the target compound’s alkyne is similarly robust .
  • Biological Relevance: Pyrazole derivatives (e.g., ) are known for kinase inhibition and anti-inflammatory activity. The target compound’s hydroxyl and alkyne groups could facilitate interactions with biological targets, though specific data are lacking .

Biological Activity

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol, a compound belonging to the class of pyrazole derivatives, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by diverse research findings and data.

  • Chemical Formula : C₈H₁₀N₂O
  • Molecular Weight : 150.18 g/mol
  • CAS Number : 116228-46-7

Synthesis

The synthesis of this compound typically involves:

  • Alkylation of 1-methyl-1H-pyrazole with propargyl bromide under basic conditions.
  • Addition of a methyl group to the resulting product.

This method is crucial for producing the compound with high yield and purity, which is essential for subsequent biological testing.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, it demonstrated significant inhibition of inflammation, suggesting its potential as a therapeutic agent in treating inflammatory diseases. The compound's efficacy was compared with standard anti-inflammatory drugs, showing promising results .

The mechanism of action for this compound involves interaction with specific molecular targets, likely involving enzyme inhibition or receptor modulation. Further studies are needed to elucidate the precise pathways through which this compound exerts its biological effects .

Study on Antimicrobial Efficacy

A comprehensive evaluation of various pyrazole derivatives, including this compound, revealed that this compound exhibited one of the highest levels of antibacterial activity among tested substances. It was noted for complete bactericidal action within an 8-hour exposure period against selected bacterial strains .

Anti-inflammatory Research

In a comparative study assessing multiple pyrazole derivatives' anti-inflammatory properties, this particular compound was highlighted for its superior profile in reducing edema compared to others in the same class. The study employed histopathological examination to confirm minimal gastrointestinal toxicity, making it a potential candidate for further development in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)but-3-yn-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling alkyne precursors with pyrazole derivatives under Sonogashira or similar cross-coupling conditions. For example, refluxing in xylene with a catalyst (e.g., chloranil) for 25–30 hours can promote cyclization or coupling, followed by NaOH washing and methanol recrystallization for purification . Optimization should focus on solvent polarity, temperature, and catalyst loading to minimize side products like alkyne homocoupling.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine NMR (¹H/¹³C, DEPT, COSY) to resolve proton environments and coupling patterns, particularly for the alkyne and pyrazole moieties. X-ray crystallography (as in ) is critical for unambiguous confirmation of regiochemistry and spatial arrangement, especially if chiral centers or tautomerism are suspected . High-resolution mass spectrometry (HRMS) validates molecular formula.

Q. What purification strategies are recommended to isolate this compound from byproducts like unreacted starting materials or dimerized species?

  • Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane separates polar intermediates. For persistent impurities, recrystallization from methanol or DMF/EtOH (1:1) mixtures improves purity, leveraging solubility differences between the target and byproducts . Monitor purity via HPLC (C18 columns, UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., alkyne coupling or hydroxylation) be elucidated experimentally?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reagents) to track proton transfer or bond formation. Kinetic studies under varying temperatures and concentrations identify rate-determining steps. Computational modeling (DFT) predicts transition states and intermediates, validated by trapping experiments with radical scavengers or acid/base quenches .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations or split signals in NMR?

  • Methodological Answer : Dynamic effects (e.g., tautomerism or restricted rotation) often explain split signals. Variable-temperature NMR (VT-NMR) can freeze out conformational exchange. For NOE anomalies, compare experimental data with DFT-simulated spectra. If ambiguity persists, synthesize isotopologues or derivatives (e.g., methyl ethers) to stabilize specific conformers .

Q. How can the compound’s biological activity be systematically evaluated in vitro, and what controls are essential?

  • Methodological Answer : Design dose-response assays (e.g., enzyme inhibition or cytotoxicity) using positive controls (known inhibitors) and vehicle controls (DMSO/solvent). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For cellular assays, include viability markers (MTT/WST-1) to distinguish specific activity from cytotoxicity .

Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, pKa) for pharmacokinetic profiling?

  • Methodological Answer : Use QSPR models (e.g., ACD/Labs or MarvinSuite) to estimate logP and pKa. Molecular dynamics simulations (AMBER/CHARMM) assess membrane permeability. Validate predictions experimentally via shake-flask logP determination or potentiometric titration .

Methodological Considerations for Data Interpretation

  • Synthetic Reproducibility : Document catalyst batch, solvent water content, and inert atmosphere quality, as trace oxygen/moisture can alter alkyne reactivity .
  • Analytical Cross-Validation : Correlate HPLC purity with ¹H NMR integration (e.g., residual solvent peaks) and elemental analysis to ensure data consistency .
  • Contradictory Bioactivity Data : Replicate assays in independent labs with blinded samples to rule out operator bias or reagent variability .

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